{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid
Description
{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid is a structurally complex indole derivative characterized by:
- Indole core: A bicyclic aromatic system with nitrogen at position 1.
- 5-Fluoro substituent: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius. Acetic acid moiety: Provides acidity (pKa ~3–4), facilitating salt formation and solubility in physiological conditions.
Its design leverages halogenation and sulfur-based functionalization to optimize pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
646515-52-8 |
|---|---|
Molecular Formula |
C17H13ClFNO2S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)sulfanyl-5-fluoro-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C17H13ClFNO2S/c1-10-17(23-13-4-2-3-11(18)7-13)14-8-12(19)5-6-15(14)20(10)9-16(21)22/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
MJEODXWYVDJTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)SC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the indole core, typically using a thiol and a chlorinating agent.
Acetylation: The final step involves the acetylation of the indole derivative to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid exhibit promising anticancer properties. The indole scaffold is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of indole can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
Case Study:
A study demonstrated that a related indole derivative showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, particularly in conditions mediated by prostaglandin D2 (PGD2). Research has highlighted its potential as a CRTH2 antagonist, which could be beneficial in treating allergic diseases such as asthma and rhinitis .
Mechanism:
The mechanism involves the inhibition of PGD2 signaling pathways that contribute to inflammation. This action is crucial for developing therapies targeting inflammatory diseases where PGD2 plays a significant role.
Stability and Solubility
Recent studies have indicated that the amorphous form of this compound exhibits superior solubility compared to its crystalline counterparts. This property enhances its bioavailability when administered, making it a suitable candidate for pharmaceutical formulations aimed at treating chronic inflammatory conditions .
Table 1: Stability Comparison of Different Forms
| Formulation Type | Stability | Solubility in Simulated Gastric Fluid |
|---|---|---|
| Amorphous Form | High | High |
| Crystalline Form | Low | Low |
Research and Development
Continued research is necessary to explore the full therapeutic potential of {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid. Future studies should focus on:
- In Vivo Studies: Evaluating the efficacy and safety profile in animal models.
- Clinical Trials: Investigating its potential in human subjects suffering from inflammatory diseases or cancers.
- Structural Modifications: Synthesizing new derivatives to enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the chlorophenylsulfanyl and fluoro groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Formulas
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Calculated using ALOGPS 2.1 .
- Lipophilicity (logP) : The target compound (logP 3.8) strikes a balance between membrane permeability and solubility, whereas Compound 31’s high logP (5.2) suggests poor aqueous solubility .
- Acid Dissociation (pKa) : The acetic acid group in the target compound (pKa 3.4) ionizes at physiological pH, enhancing solubility in the small intestine.
Biological Activity
The compound {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid, identified by its chemical formula and CAS number 57402652, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of the compound include:
- Indole core : A bicyclic structure that is prevalent in many biologically active compounds.
- Chlorophenyl and sulfanyl groups : These functional groups may enhance the compound's reactivity and biological interactions.
The biological activity of {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting neurotransmitter levels.
- Receptor Modulation : The compound appears to interact with various receptors, including G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes .
- Antioxidant Activity : The presence of the indole structure is often associated with antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Overview
The biological activities of {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid can be summarized as follows:
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid:
- Neuroprotective Effects : A study assessed the neuroprotective properties of indole derivatives in models of neurodegenerative diseases. The results indicated that compounds with similar structures could significantly reduce cell death induced by oxidative stress .
- Enzyme Inhibition Assays : Research on related compounds demonstrated potent inhibition against AChE, suggesting potential benefits for Alzheimer's disease treatment .
- Anti-inflammatory Studies : Related indole compounds were shown to exhibit anti-inflammatory effects in vitro, indicating that {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid might also possess similar properties .
Research Findings
Recent findings indicate that {3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid could serve as a promising candidate for further development in therapeutic applications. Its multifaceted biological activity suggests potential uses in treating neurodegenerative diseases and inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
